Cyclopentyl (4-bromophenyl)methanol
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Overview
Description
Cyclopentyl (4-bromophenyl)methanol is an organic compound with the molecular formula C12H15BrO It consists of a cyclopentyl group attached to a 4-bromophenyl group via a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl (4-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 4-bromobenzaldehyde, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can improve yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (4-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a cyclopentylphenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or sodium hydroxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopentyl (4-bromophenyl)ketone, while reduction can produce cyclopentylphenylmethanol.
Scientific Research Applications
Cyclopentyl (4-bromophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of cyclopentyl (4-bromophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylphenylmethanol: Lacks the bromine atom, which can affect its reactivity and applications.
Cyclopentyl (4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Cyclopentyl (4-fluorophenyl)methanol: Contains a fluorine atom, which can influence its biological activity and stability.
Uniqueness
Cyclopentyl (4-bromophenyl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s reactivity and applications. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceuticals.
Properties
IUPAC Name |
(4-bromophenyl)-cyclopentylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVNEJUGPLMNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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